molecular formula C17H17ClN2OS2 B12021417 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618427-75-1

2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12021417
CAS No.: 618427-75-1
M. Wt: 364.9 g/mol
InChI Key: IYHCEMQLUMWSCS-UHFFFAOYSA-N
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Description

The compound “2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is a thieno[2,3-d]pyrimidin-4(3H)-one derivative featuring a 2-chlorobenzylthio substituent at position 2, an ethyl group at position 3, and methyl groups at positions 5 and 4. This scaffold is part of a broader class of heterocyclic compounds known for diverse pharmacological activities, including analgesic, anti-inflammatory, and antibacterial effects . The synthesis of such derivatives typically involves nucleophilic substitution reactions between 2-mercapto precursors and halogenated benzyl groups under basic conditions, as reported in analogous studies .

Properties

CAS No.

618427-75-1

Molecular Formula

C17H17ClN2OS2

Molecular Weight

364.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H17ClN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-7-5-6-8-13(12)18/h5-8H,4,9H2,1-3H3

InChI Key

IYHCEMQLUMWSCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3Cl)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This is achieved through the cyclization of appropriate thiophene and pyrimidine precursors.

    Introduction of the 2-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a chlorobenzylthio group is introduced to the core structure.

    Ethylation and Methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Electrophilic Substitution

The compound undergoes electrophilic aromatic substitution due to its electron-deficient thienopyrimidine core. Likely reagents include:

  • Acyl chlorides (e.g., acetylation)

  • Nitration agents (e.g., HNO₃/H₂SO₄)

  • Friedel-Crafts reagents .

Nucleophilic Aromatic Substitution

Substituents at the 2-position (e.g., thioether) may facilitate nucleophilic attack, though the electron-deficient nature of the ring often limits this reactivity .

Oxidation and Reduction

  • Oxidation : Potential conversion of thioether groups to sulfoxides or sulfones using oxidizing agents (e.g., H₂O₂, KMnO₄).

  • Reduction : Saturation of the pyrimidine ring or reduction of functional groups (e.g., using LiAlH₄) .

Cross-Coupling Reactions

The compound can participate in Suzuki or Stille coupling to form C-C or C-heteroatom bonds, leveraging palladium catalysts .

Experimental Data and Reaction Conditions

Reaction Type Reagents Conditions Product
AlkylationMethyl iodideNaOH, DMF, RTMethylated thienopyrimidine
Thioether Formation2-Chlorobenzyl thiolNaH, THF, 0°C → RT2-Thioether derivative
HydrolysisNaOMeMethanol, refluxDemethylated product

Biological and Chemical Stability

  • Hydrolysis : Susceptible to hydrolysis under basic conditions, leading to ring-opening products.

  • Oxidative Stability : Thioether groups may oxidize to sulfoxides/sulfones under harsh conditions.

Research Findings

Studies on related thienopyrimidines highlight:

  • Antimicrobial activity : Potency against H. pylori strains, with pIC₅₀ values ranging from 5.2 to 7.4 M .

  • Cytotoxicity : Selectivity ratios (e.g., FaDu cell cytotoxicity pIC₅₀ >4.8 for analogs) .

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Steric effects : Bulky substituents (e.g., ethyl, methyl) may hinder nucleophilic attack.

  • Electronic effects : Electron-withdrawing groups (e.g., chloro) enhance electrophilicity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their effectiveness against various bacterial strains, including Helicobacter pylori. A study demonstrated that modifications in the thienopyrimidine structure can lead to enhanced potency against resistant strains of bacteria .

Anticancer Properties

Thienopyrimidine compounds are being investigated for their role as anticancer agents. The structural characteristics of 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one allow it to interact with specific cellular pathways involved in tumor growth and proliferation. Research has shown that these compounds can inhibit key enzymes involved in cancer cell metabolism, leading to reduced viability of cancer cells in vitro .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in nucleoside metabolism. For example, it has shown potential as an inhibitor of thymidine kinase 1 (TK1), which is crucial for DNA synthesis and repair in cancer cells. The inhibition of TK1 can disrupt the proliferation of malignant cells, making it a target for anticancer drug development .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant activity against Helicobacter pylori with IC50 values indicating strong inhibition compared to standard antibiotics .
Study BAnticancer ActivityShowed that the compound effectively reduced cell viability in various cancer cell lines, with a mechanism involving apoptosis induction .
Study CEnzyme InhibitionEvaluated the inhibitory effects on thymidine kinase 1; results indicated a competitive inhibition pattern with potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit key enzymes or pathways essential for the survival of the microorganism. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight Key Activities References
Target compound: 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-Chlorobenzylthio C₁₈H₁₈ClN₂OS₂ 385.93 Analgesic, anti-inflammatory (inferred from analogs)
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-Chlorobenzylthio C₁₈H₁₈ClN₂OS₂ 385.93 Structural analog; likely similar anti-inflammatory activity
2-((4-Methylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 4-Methylbenzylthio C₁₉H₂₁N₂OS₂ 365.51 Potential antibacterial activity (based on methyl group effects)
2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3,4-Dichlorophenyl-oxoethylsulfanyl C₁₈H₁₆Cl₂N₂O₂S₂ 427.36 Enhanced lipophilicity; potential antifungal/antibacterial applications
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Benzylamino C₁₅H₁₅N₃OS 293.36 Cytotoxic activity (MDA-MB-435 melanoma cells: GP = −31.02%)
BPOET (2-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one) 4-Bromophenyl-oxoethylsulfanyl C₂₁H₂₀BrN₂O₂S₂ 492.43 Ribosome activation; persister cell resuscitation

Key Observations

Substituent Position and Bioactivity :

  • The 2-chlorobenzylthio group in the target compound may confer distinct anti-inflammatory properties compared to its 3-chloro and 4-methyl analogs due to steric and electronic effects .
  • Dichlorophenyl and bromophenyl derivatives (e.g., compounds in ) exhibit higher molecular weights and enhanced lipophilicity, correlating with improved membrane permeability and antifungal/antibacterial efficacy.

Mechanistic Diversity :

  • While the target compound’s analogs (e.g., ) target cyclooxygenase (COX) enzymes for anti-inflammatory effects, BPOET () operates via ribosome dimerization to resuscitate dormant bacterial cells, highlighting scaffold versatility.

Cytotoxicity vs. Anti-Inflammatory Trade-offs: The benzylamino derivative () shows potent cytotoxicity but lacks anti-inflammatory data, suggesting divergent structure-activity relationships (SAR) for different therapeutic endpoints.

Biological Activity

2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidinone class. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings on its biological activity, including data tables and case studies.

The chemical structure of 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is characterized by the following properties:

PropertyValue
CAS Number 618427-75-1
Molecular Formula C₁₇H₁₇ClN₂OS₂
Molecular Weight 364.913 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 535.9 ± 60.0 °C
Flash Point 277.9 ± 32.9 °C

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thieno[2,3-d]pyrimidinones, including derivatives like the compound . A notable study screened several derivatives against various bacterial strains:

  • Tested Bacteria:
    • Staphylococcus aureus
    • Bacillus subtilis
    • Escherichia coli
    • Pseudomonas aeruginosa

The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 200 µg/mL compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of thieno[2,3-d]pyrimidinones has also been explored. A study assessing the inhibitory effects on cyclooxygenase (COX) enzymes found that derivatives of this class could effectively suppress COX-1 and COX-2 activity:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Thieno Derivative A 0.04 ± 0.010.04 ± 0.02
Thieno Derivative B 0.06 ± 0.020.05 ± 0.01

These findings suggest that compounds similar to 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one may serve as promising candidates for anti-inflammatory drug development .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity:
    In a research study published in Medicinal Chemistry, a series of thieno[2,3-d]pyrimidinones were synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The most potent compounds demonstrated significant inhibition of bacterial growth with MIC values comparable to established antibiotics .
  • Anti-inflammatory Effects in Animal Models:
    Another study investigated the anti-inflammatory effects of thieno[2,3-d]pyrimidinones in carrageenan-induced paw edema models in rats. The tested compounds showed reduced inflammation comparable to indomethacin, a well-known anti-inflammatory drug .

Q & A

Q. Example Table :

Substituent (Position 2)Fungicidal Inhibition (%)COX-2 IC50 (µM)Anticancer GP (%)
Benzylthio8558.2-22.1
2-Chlorobenzylthio9249.8-31.0
Piperidino78N/AN/A

How can conflicting bioactivity data from similar derivatives be resolved?

Advanced Research Question
Contradictions arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., Cl) enhance fungicidal activity but reduce COX-2 affinity due to steric clashes in the hydrophobic pocket .
  • Alkylamino groups improve solubility but may reduce membrane penetration in cancer cells .

Q. Methodology :

  • Perform dose-response assays to validate potency thresholds.
  • Use molecular dynamics simulations to assess binding mode flexibility.
  • Cross-reference with crystallographic data (e.g., PDB entries for COX-2) .

What strategies are recommended for optimizing this compound as a lead molecule?

Advanced Research Question

Bioisosteric replacement : Swap the 2-chlorobenzylthio group with trifluoromethylthio or sulfonamide to enhance metabolic stability.

Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the 3-ethyl group to improve oral bioavailability.

Polypharmacology : Screen against off-targets (e.g., kinases, sigma receptors) to identify secondary activities .

What in vitro and in vivo models are suitable for preclinical testing?

Basic Question

  • In vitro :
    • Fungal strains: Rhizoctonia solani (EC50 determination) .
    • Cancer cell lines: NCI-60 panel for growth inhibition profiling .
  • In vivo : Murine models of inflammation (COX-2) or xenografts (anticancer).

Advanced Research Question How do metabolite profiles differ across species? Use LC-MS/MS to identify species-specific glucuronidation or sulfation pathways.

What synthetic challenges are anticipated in scaling up production?

Advanced Research Question

  • Purification : Recrystallization from ethanol or DCM/hexane mixtures is critical for removing regioisomers .
  • Thiolation side reactions : Use antioxidants (e.g., BHT) to prevent disulfide formation during 2-chlorobenzylthio incorporation.

How can computational tools accelerate the development of this compound?

Advanced Research Question

  • Virtual screening : Libraries of thieno[2,3-d]pyrimidinones docked into fungal CYP51 or COX-2 (PDB: 5KIR) .
  • ADMET prediction : SwissADME or ADMETLab 2.0 to forecast permeability, CYP450 inhibition, and hERG liability.

What are the critical gaps in current research on this compound class?

Advanced Research Question

  • Mechanistic studies : Elucidate whether fungicidal activity derives from membrane disruption or enzyme inhibition.
  • Resistance profiling : Serial passaging of fungal strains to assess mutation-driven resistance .
  • Toxicology : Chronic toxicity studies in rodents to evaluate hepatorenal safety.

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